Calcium ionophore IV
Overview
Description
Calcium ionophore IV is a complex organic compound with the molecular formula C52H100N2O3 and a molecular weight of 801.4 g/mol. This compound is known for its unique structure, which includes a dicyclohexylamino group and long dioctadecyl chains. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Calcium ionophore IV typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of dicyclohexylamine with ethyl chloroacetate to form an intermediate, which is then reacted with dioctadecylamine under controlled conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
Calcium ionophore IV undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the dicyclohexylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Calcium ionophore IV has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is utilized in studies involving membrane transport and ion channels due to its amphiphilic nature.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of Calcium ionophore IV involves its interaction with molecular targets such as ion channels and membrane proteins. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can modulate the activity of membrane-bound enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to Calcium ionophore IV include other long-chain amides and amines. For example:
N,N-Dioctadecylacetamide: Similar in structure but lacks the dicyclohexylamino group.
2-(Dicyclohexylamino)acetamide: Contains the dicyclohexylamino group but has shorter alkyl chains.
The uniqueness of this compound lies in its combination of long alkyl chains and the dicyclohexylamino group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[2-(dicyclohexylamino)-2-oxoethoxy]-N,N-dioctadecylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H100N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-45-53(46-40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)51(55)47-57-48-52(56)54(49-41-35-33-36-42-49)50-43-37-34-38-44-50/h49-50H,3-48H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLKVTAGSOWKHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)COCC(=O)N(C1CCCCC1)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H100N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345108 | |
Record name | Calcium ionophore IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126572-74-5 | |
Record name | Calcium ionophore IV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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